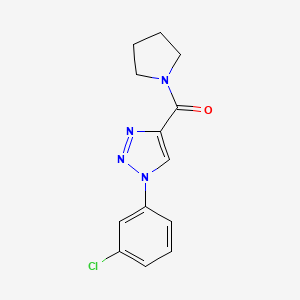
1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preclinical Pharmacology and Pharmacokinetics
Preclinical pharmacology and pharmacokinetics of CERC-301 : This research explores the properties of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrating its potential for treating major depressive disorder. The study provides insights into the drug's high binding affinity, efficacy, and safety profile based on preclinical data, highlighting its translational approach for dose selection in clinical trials (Garner et al., 2015).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies : This study investigates the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. It emphasizes the importance of global reactivity parameters and the adsorption behaviors of these compounds on metal surfaces, suggesting potential applications in materials science and engineering (Kaya et al., 2016).
Urotensin-II Receptor Antagonism
Synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives : This research focuses on developing novel and potent urotensin-II receptor antagonists. The study details the effects of substituents on the thieno[3,2-b]pyridinyl core and the optimization of activity, identifying a derivative with significant potency and highlighting its therapeutic potential, despite challenges with oral bioavailability (Lim et al., 2014).
Radical Cyclization in Synthesis
C-C Bond Formation by Radical Cyclization : This study outlines the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from specific dialkylaminopyrimidine diones via intramolecular addition of aryl radical. It demonstrates a method for creating complex heterocycles, relevant for developing pharmaceuticals and advanced materials (Majumdar & Mukhopadhyay, 2003).
Antitumor Activity
Synthesis and antitumor activities of novel pyrimidine derivatives : The research explores the synthesis of new pyrimidine derivatives of ascorbic acid and their evaluation for antitumor activities. One compound, in particular, showed significant efficacy against various cancer cell lines, underscoring the potential for developing new anticancer agents (Raić-Malić et al., 2000).
Inhibition Effect on Mild Steel Corrosion
Interactions and Inhibition Effect of Urea-Derived Mannich Bases : Investigating Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid, this study underscores the role of molecular structure in corrosion inhibition efficiency. It provides a comprehensive analysis of the thermodynamics and kinetics of adsorption, with implications for industrial applications (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-16-4-2-14(3-5-16)12-22-18(25)23-13-15-6-10-24(11-7-15)17-20-8-1-9-21-17/h1-5,8-9,15H,6-7,10-13H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSADVVGJDCVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)


![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
![N-(3,4-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2402922.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
